4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

説明

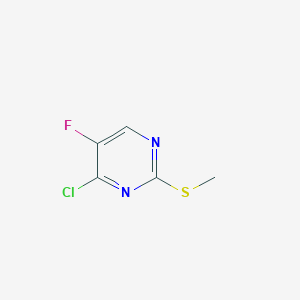

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4ClFN2S It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine typically involves the introduction of chloro, fluoro, and methylsulfanyl groups onto a pyrimidine ring. One common method involves the reaction of 4-chloro-5-fluoropyrimidine with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the halogen atoms, yielding a more saturated pyrimidine derivative.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium amide or potassium thiolate in solvents such as ethanol or DMF.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere.

Major Products Formed

Nucleophilic substitution: Substituted pyrimidines with various functional groups.

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated pyrimidine derivatives.

科学的研究の応用

Anti-inflammatory Properties

Research has indicated that derivatives of pyrimidine, including 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, exhibit significant anti-inflammatory activity. In vitro studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, specific derivatives demonstrated IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .

Drug Development

The compound is explored as an intermediate in the synthesis of various pharmaceuticals. The presence of the methylsulfanyl group enhances its biological activity, making it a candidate for developing new therapeutic agents aimed at treating inflammatory diseases and possibly other conditions .

Structure-Activity Relationship Studies

The structure-activity relationships (SAR) of pyrimidine derivatives have been extensively studied to optimize their pharmacological properties. Modifications at different positions of the pyrimidine ring can lead to enhanced potency and selectivity for specific biological targets, which is crucial for drug design .

Herbicides and Pesticides

This compound derivatives have been utilized in the formulation of agrochemicals, particularly herbicides and pesticides. The compound's ability to disrupt specific biochemical pathways in plants makes it effective in controlling unwanted vegetation and pests.

Research on New Agrochemical Products

Recent studies have reported the synthesis of novel agrochemical products containing this pyrimidine derivative, leading to the development of more effective pest control agents with improved environmental profiles.

Biological Interaction Studies

The compound's interactions with various biological targets have been documented through numerous studies:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in inflammatory processes, which is critical for therapeutic applications.

- Antimicrobial Activity : Preliminary data suggest that pyrimidine derivatives may also possess antimicrobial properties, expanding their potential applications beyond anti-inflammatory uses .

Case Studies

作用機序

The mechanism of action of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of chloro, fluoro, and methylsulfanyl groups can enhance its binding affinity and specificity towards these targets .

類似化合物との比較

Similar Compounds

- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

- 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

- 2-(Methylsulfanyl)-6-propyl-4(3H)-pyrimidinone

Uniqueness

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine is unique due to the combination of chloro, fluoro, and methylsulfanyl groups on the pyrimidine ring. This specific arrangement of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a pyrimidine ring with chlorine, fluorine, and methylsulfanyl substituents. This combination of elements contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₅H₄ClFN₂S

- Molecular Weight : Approximately 178.61 g/mol

- Structure : The presence of halogen and sulfur functionalities imparts unique reactivity patterns and biological interactions.

Biological Activity Overview

The compound exhibits significant biological activities, particularly in the context of cancer research and antimicrobial applications. Its interactions with various biological targets have been documented, showcasing its potential therapeutic benefits.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against multiple cancer cell lines. For instance, research indicates that compounds with similar structural features demonstrate IC50 values in the range of 29 to 59 µM against different cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 40-204 | Induces apoptosis through caspase activation |

| Compound 5k (related structure) | HepG2 | 40 | Inhibits EGFR, Her2, VEGFR2, CDK2 |

| Compound with Cl substituent | HeLa | Varies | Alters apoptosis pathways |

The mechanism of action involves inducing cell cycle arrest and apoptosis, primarily through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This dual action not only promotes cancer cell death but also suggests potential pathways for therapeutic intervention.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Its structural similarity to known sulfonamide antibiotics allows it to inhibit bacterial growth by targeting dihydropteroate synthase, a key enzyme in folic acid synthesis. This mechanism is crucial for the development of new antibiotics in light of rising antibiotic resistance.

Case Studies

-

Cytotoxicity in Cancer Treatment :

A study evaluated the effects of various pyrimidine derivatives on HepG2 cells. The results indicated that compounds structurally related to this compound significantly induced apoptosis and inhibited cell proliferation, suggesting their potential as effective anticancer agents . -

Antibacterial Efficacy :

Research has demonstrated that this compound can effectively disrupt bacterial growth in model organisms. In vitro studies revealed significant inhibition of bacterial strains commonly associated with infections, showcasing its potential utility in clinical settings.

特性

IUPAC Name |

4-chloro-5-fluoro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWYZGXKPJZPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577162 | |

| Record name | 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6096-45-3 | |

| Record name | 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。